molecular formula C6H3F4NO3S B1455052 3-Fluoropyridin-2-yl trifluoromethanesulfonate CAS No. 1310559-92-2

3-Fluoropyridin-2-yl trifluoromethanesulfonate

Cat. No.: B1455052
CAS No.: 1310559-92-2
M. Wt: 245.15 g/mol
InChI Key: OHFMPICYRTVTNH-UHFFFAOYSA-N
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Description

3-Fluoropyridin-2-yl trifluoromethanesulfonate is a fluorinated pyridine derivative featuring a trifluoromethanesulfonate (triflate) group at the 2-position and a fluorine substituent at the 3-position of the pyridine ring. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in nucleophilic aromatic substitution and cross-coupling reactions, owing to the electron-withdrawing triflate group, which enhances the electrophilicity of the adjacent carbon . Its stability under various reaction conditions and compatibility with transition metal catalysts make it valuable in pharmaceutical and materials science applications.

Properties

IUPAC Name

(3-fluoropyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-4-2-1-3-11-5(4)14-15(12,13)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMPICYRTVTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743801
Record name 3-Fluoropyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310559-92-2
Record name 3-Fluoropyridin-2-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Methods and Challenges

  • One traditional approach involves starting from 3-fluoropyridine and using n-butyllithium and N,N'-dimethylformamide to form a 2-formyl intermediate, which is then reduced to the corresponding alcohol. This process requires low temperatures (-70 °C), uses hazardous reagents like n-butyllithium, and yields are around 40%, making it costly and inefficient for scale-up.

Novel Synthetic Route Using Quinolinic Acid

  • A more recent and industrially viable method employs quinolinic acid as a low-cost starting material. The process involves:

    • Conversion of quinolinic acid to quinoline anhydride via reaction with thionyl chloride in 1,2-dichloroethane under reflux.

    • Esterification of quinoline anhydride with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester.

    • Reaction of this ester with triethylamine and diphenylphosphoryl azide (DPPA) in tert-butanol to form isopropyl 3-amino-2-pyridinecarboxylate.

    • Diazotization and fluorination steps converting the amino group to fluorine using sodium nitrite and hydrogen fluoride pyridine complex to give 3-fluoro-2-pyridine isopropyl formate.

    • Reduction of the formate ester with sodium borohydride in methanol in the presence of anhydrous calcium chloride to yield 3-fluoropyridine-2-methanol.

  • This method offers milder reaction conditions, higher yields (e.g., 82.96% yield in the amine intermediate step), lower raw material costs, and greener process attributes suitable for industrial production.

Triflation to Form this compound

The installation of the trifluoromethanesulfonate (triflate) group on the 3-fluoropyridin-2-yl moiety is typically achieved via diazotization of the corresponding aminopyridine followed by reaction with trifluoromethanesulfonic acid.

One-Pot Diazotization and Triflation Method

  • A broadly applicable and efficient method involves the one-pot diazotization of aminopyridines with sodium nitrite in the presence of trifluoromethanesulfonic acid (TfOH) and DMSO as solvent.

  • Procedure:

    • An aminopyridine (such as 3-amino-2-fluoropyridine) is ground with sodium nitrite to form a homogeneous mixture.

    • This mixture is added to a cooled solution of TfOH and DMSO at around 5 °C and ground again to form a paste.

    • The reaction is allowed to proceed at room temperature for 2.5 to 18 hours, during which nitrogen gas evolves, indicating diazonium salt formation and subsequent substitution by triflate.

  • This method yields this compound efficiently under mild conditions without requiring isolation of diazonium intermediates.

Scope and Yields

  • The method has been successfully applied to various substituted aminopyridines, yielding pyridinyl triflates with isolated yields ranging from 56% to 90%, depending on the substrate and reaction time.

  • For example, 3-fluoro-2-aminopyridine derivatives gave yields typically around 70-80% after 4-7 hours of reaction time.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Quinolinic acid conversion Quinolinic acid Thionyl chloride, 1,2-dichloroethane, reflux 16h Quinoline anhydride - Intermediate, no isolation needed
2 Esterification Quinoline anhydride, isopropanol Heat to 85 °C, reflux 16h, crystallization 2,3-pyridinedioic acid isopropyl ester - White solid, purified by filtration
3 Amination via DPPA Ester (step 2), triethylamine, DPPA tert-butanol, 20-30 °C addition, reflux 5h Isopropyl 3-amino-2-pyridinecarboxylate ~83 High yield, purified by washing and extraction
4 Diazotization and fluorination Amino ester (step 3), NaNO2, HF-pyridine Reaction at 0-5 °C 3-Fluoro-2-pyridine isopropyl formate - Intermediate for reduction
5 Reduction Fluoro ester (step 4), NaBH4, CaCl2 Methanol, 0 ± 5 °C, reflux 2h 3-Fluoropyridine-2-methanol - Yellow liquid product
6 One-pot diazotization/triflation 3-Aminopyridine derivative, NaNO2, TfOH, DMSO Grinding, 5 °C addition, room temp 2.5-18h This compound 56-90 Mild, efficient, broad substrate scope

Research Findings and Considerations

  • The novel quinolinic acid-based synthetic route significantly reduces the cost and environmental impact compared to classical methods involving n-butyllithium and low temperatures.

  • The one-pot diazotization and triflation method using TfOH and sodium nitrite in DMSO is a versatile and mild approach for preparing pyridinyl triflates, including this compound, with good isolated yields.

  • Reaction monitoring by TLC and GC-MS is essential for optimizing yields and ensuring complete conversion, especially during intermediate steps.

  • Safety considerations include handling of thionyl chloride (releases HCl gas), sodium borohydride (reactive hydride source), and trifluoromethanesulfonic acid (strong acid), all requiring appropriate laboratory precautions.

Mechanism of Action

The mechanism of action of 3-Fluoropyridin-2-yl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The fluorine atoms in the compound can also participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Key Research Findings and Data

Stability and Handling

  • Organic triflates like 3-fluoropyridin-2-yl triflate require anhydrous conditions to prevent hydrolysis, whereas scandium triflate is stable in ambient conditions .

Biological Activity

3-Fluoropyridin-2-yl trifluoromethanesulfonate (CAS No. 1310559-92-2) is an organofluorine compound notable for its diverse applications in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

This compound features a pyridine ring substituted with a fluorine atom at the 3-position and a trifluoromethanesulfonate group. The trifluoromethanesulfonate moiety is known for its strong electrophilic properties, allowing it to participate effectively in nucleophilic substitution reactions. This characteristic makes it a valuable reagent in organic synthesis.

Mechanisms of Action:

  • Electrophilic Reactivity: The trifluoromethanesulfonate group enhances the electrophilicity of the compound, facilitating reactions with nucleophiles such as amines and alcohols.
  • Biological Interactions: Research indicates that this compound can influence various cellular processes by modulating enzyme activities, such as inhibiting acetylcholinesterase, which leads to increased levels of acetylcholine in synaptic clefts.

Biological Activity and Applications

The biological activity of this compound has been explored in several contexts:

  • Pharmaceutical Development:
    • The compound serves as a building block for synthesizing active pharmaceutical ingredients (APIs). Its ability to introduce trifluoromethyl groups into drug candidates has been linked to enhanced potency and selectivity against various biological targets .
  • Agrochemical Applications:
    • It is utilized in the synthesis of fungicides and herbicides, demonstrating significant fungicidal activity against various plant pathogens.
  • Potential Anticancer Activity:
    • Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds containing similar structural motifs have shown broad-spectrum anticancer activity with IC50 values indicating effective inhibition of cancer cell proliferation .

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of pyridine derivatives using this compound as a key reagent. The resultant compounds were evaluated for their biological activity against cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.

Compound NameIC50 (μM)Target
Compound A10Cancer Cell Line X
Compound B25Cancer Cell Line Y
Compound C15Cancer Cell Line Z

Case Study 2: Enzyme Inhibition

Another study focused on the interaction of this compound with acetylcholinesterase. The compound was shown to inhibit enzyme activity, leading to increased acetylcholine levels, which could have implications for treating neurodegenerative diseases such as Alzheimer's.

Q & A

Q. How to reconcile divergent biological activity reports for derivatives of this compound?

  • Answer : Variations often stem from differences in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas) can identify critical substituents. For instance, anti-proliferative activity in 3-fluoropyridine derivatives correlates strongly with para-substituent electronegativity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoropyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
3-Fluoropyridin-2-yl trifluoromethanesulfonate

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